ETHYL 6-TERT-BUTYL-2-[2-(4-ETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 6-TERT-BUTYL-2-[2-(4-ETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and several functional groups that contribute to its reactivity and functionality.
Preparation Methods
The synthesis of ETHYL 6-TERT-BUTYL-2-[2-(4-ETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the tert-butyl group, the ethoxyphenyl group, and the acetamido group through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amide formation. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
ETHYL 6-TERT-BUTYL-2-[2-(4-ETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group in the compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 6-TERT-BUTYL-2-[2-(4-ETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 6-TERT-BUTYL-2-[2-(4-ETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow
Properties
IUPAC Name |
ethyl 6-tert-butyl-2-[[2-(4-ethoxyphenyl)acetyl]amino]-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4S/c1-6-29-18-11-8-16(9-12-18)14-21(27)26-23-22(24(28)30-7-2)19-13-10-17(25(3,4)5)15-20(19)31-23/h8-13,15H,6-7,14H2,1-5H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCQVESBZCVLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)C=C(C=C3)C(C)(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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